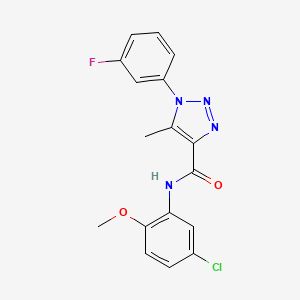
N-(3-ethynylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It has gained significant interest in recent years due to its potential use in various fields of research and industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.30 and a molecular formula of C15H17NO . Further analysis may require additional experimental data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives and their complexes. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, where derivatives with various aryl substituents were synthesized and characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, in some cases, single-crystal X-ray diffraction studies. These compounds have shown interesting structural properties, such as the chair conformation of the cyclohexane ring and the stabilization of molecular conformation by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).
Luminescent Properties for Optoelectronic Devices
The development of functional ethynyl-pyrene derivatives, through di- and tetra-substitutions with ethynylphenyl fragments, has led to materials with tunable photoluminescence properties. These properties are influenced by the substitution pattern and the state of matter, showcasing potential applications in optoelectronic devices such as field-effect transistors and fluorescent gels. The pronounced luminescence properties of these compounds, particularly in mesophase textures with flower-like patterns, highlight their utility in creating advanced materials for optoelectronic applications (Diring et al., 2009).
Hydrogen Bonding Patterns
Research on hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including structures closely related to N-(3-ethynylphenyl)cyclohexanecarboxamide, has provided insights into the influence of hydrogen bonding on molecular conformation and crystal packing. The primary hydrogen-bonded motif consists of centrosymmetric or non-centrosymmetric dimers, linking into infinite chains or two-dimensional sheets, depending on the compound. This understanding of hydrogen bonding patterns is crucial for predicting and designing the properties of similar compounds in various applications (Lemmerer & Michael, 2008).
Antimelanoma Activity
Studies on analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to this compound, have shown promising antimelanoma activity. By varying the acyl portion of the amide, researchers aimed to increase the lipophilicity and, consequently, the melanoma activity of these compounds. Some analogues demonstrated improved selectivity and a lack of cytotoxicity on non-melanotic cell lines, indicating potential for targeted cancer therapy applications (Lant et al., 2000).
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRQLRGQOPRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

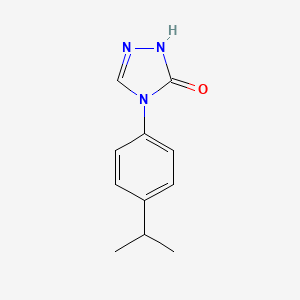
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
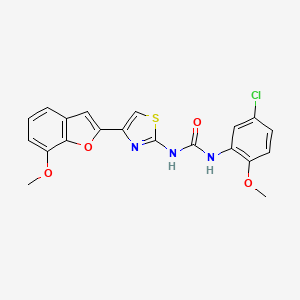
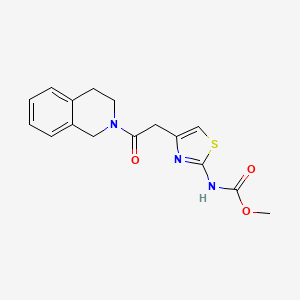
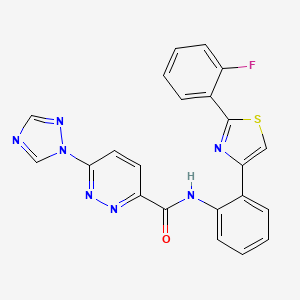
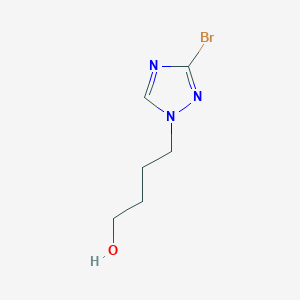
![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

